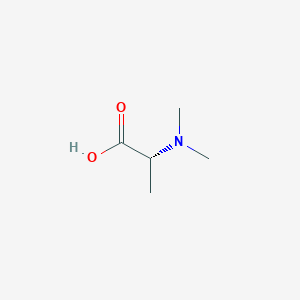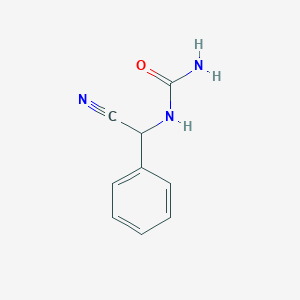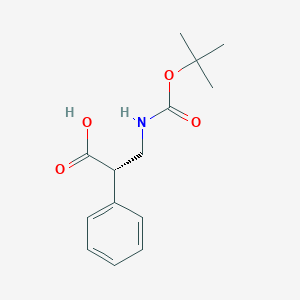
(R)-2-(Dimethylamino)propansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-2-(Dimethylamino)propanoic acid” is a chemical compound with the CAS Number: 157431-09-9 . It has a molecular weight of 117.15 and its IUPAC name is (2R)-2-(dimethylamino)propanoic acid . It is a solid substance stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of a similar compound, 3-(dimethylamino)propanoic acid, was described in a study . The process involved the addition reaction of dimethylamine with methyl acrylate, followed by hydrolysis of the adduct. Then, 3-(dimethylamino)propanoic acid was oxidized with hydrogen peroxide to obtain 3-(dimethylamino)propanoic acid oxide .Molecular Structure Analysis
The molecular structure of “®-2-(Dimethylamino)propanoic acid” is represented by the linear formula C5H11NO2 . The InChI code for this compound is 1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8)/t4-/m1/s1 .Physical And Chemical Properties Analysis
“®-2-(Dimethylamino)propanoic acid” is a solid substance . It is stored in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen
Lebensmittelkonservierungsstoffe
(R)-2-(Dimethylamino)propansäure kann zur Herstellung von Propionsäure verwendet werden, die weit verbreitet als Lebensmittelkonservierungsstoff eingesetzt wird. Propionsäure hemmt das Wachstum von Schimmelpilzen und einigen Bakterien, was sie wertvoll für die Konservierung von Backwaren und Käse macht .
Produktion von Biokunststoffen
Die Verbindung dient als Vorläufer bei der Produktion von Propionsäure, die weiterverarbeitet werden kann, um Propylen zu erzeugen. Propylen ist ein wichtiges Monomer bei der Herstellung von Polypropylen, einem gängigen Biokunststoff, der in Verpackungen, Textilien und Automobilkomponenten verwendet wird .
Tierfutterzusätze
Ähnlich wie bei der Lebensmittelkonservierung dienen die Derivate von this compound, wie z. B. Calciumpropionat, als Zusatzstoffe in Tierfutter, um Verderb zu verhindern und vor schädlichen Bakterien zu schützen .
Grüne Chemie
Die Umwandlung von biobasierter Milchsäure in Propionsäure unter Verwendung von this compound als Zwischenprodukt stellt einen Schritt in Richtung nachhaltiger chemischer Prozesse dar. Diese Methode bietet einen grünen Ansatz zur Synthese wertvoller Chemikalien aus Biomasse-Ressourcen .
Safety and Hazards
The safety information for “®-2-(Dimethylamino)propanoic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Zukünftige Richtungen
While specific future directions for “®-2-(Dimethylamino)propanoic acid” are not available, research into related compounds suggests potential applications. For instance, a water-soluble resin synthesized using 3-(dimethylamino)propanoic acid was found to be potentially useful in chemical-free thermal laser imaging applications .
Eigenschaften
IUPAC Name |
(2R)-2-(dimethylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8)/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYOIFVBYZNUNW-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157431-09-9 |
Source


|
| Record name | (2R)-2-(dimethylamino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)
![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)



![9-Methoxy-5,6,11-trimethylpyrido[4,3-b]carbazole](/img/structure/B177326.png)






![Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate](/img/structure/B177342.png)
